Diphenylmethanethiol acetate

Descripción general

Descripción

Diphenylmethanethiol acetate is a useful research compound. Its molecular formula is C15H16O2S and its molecular weight is 260.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with various enzymes and proteins within the cell .

Mode of Action

Diphenylmethanethiol Acetate, like other esters, can undergo a reaction known as Fischer esterification. This involves an acid-catalyzed reaction between a protonated form of a carboxylic acid and an alcohol to form an ester

Biochemical Pathways

It is known that similar compounds can influence various biochemical pathways, including the glyoxalase system and the ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

The compound’s molecular weight (24234) suggests that it may have suitable pharmacokinetic properties, as many drug-like molecules have molecular weights within a similar range .

Result of Action

Action Environment

Factors such as temperature, ph, and the presence of other compounds can generally influence the action of chemical compounds .

Análisis Bioquímico

Biochemical Properties

Diphenylmethanethiol acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol groups in proteins, where it can form covalent bonds, leading to modifications in protein function. Additionally, this compound can act as an acetylating agent, transferring its acetyl group to other molecules, thereby influencing their biochemical properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, can impact processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modify their activity. It can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where specific dosages lead to significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as acetyltransferases and thiolases, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular physiology .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is a key factor in determining its biochemical and cellular effects .

Actividad Biológica

Diphenylmethanethiol acetate, a sulfur-containing organic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

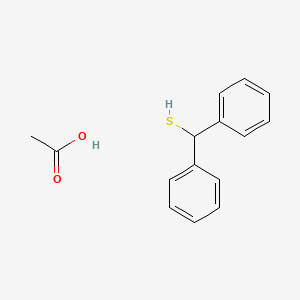

Chemical Structure

This compound can be represented by the following structural formula:

This compound features a thiol group, which is significant in mediating various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties, particularly against certain bacterial strains. The compound's mechanism of action is primarily linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |

| Mycobacterium tuberculosis | 128 µg/mL | Targeting lipid biosynthesis |

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The compound integrates into the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic processes, particularly those related to lipid synthesis in bacteria like Mycobacterium tuberculosis .

Case Studies

-

Study on Mycobacterium tuberculosis :

A recent investigation highlighted that this compound effectively inhibited the growth of Mycobacterium tuberculosis. The study reported an MIC value of 128 µg/mL and suggested that the compound interferes with phosphopantetheinyl transferase, a crucial enzyme in lipid biosynthesis . -

Efficacy Against Staphylococcus aureus :

Another study focused on the effectiveness of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL. The authors concluded that the compound's ability to disrupt cell membranes was a primary factor in its antimicrobial activity .

Research Findings

Further research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its thiol and acetate groups can enhance its biological activity. For instance, substituting different alkyl chains or aromatic groups has been shown to increase potency against various pathogens .

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Activity |

|---|---|

| Addition of methyl group | Increased potency against E. coli |

| Replacement of thiol with selenol | Enhanced activity against S. aureus |

| Variation in acetate chain length | Altered membrane interaction properties |

Aplicaciones Científicas De Investigación

Chemistry

- Organic Synthesis : Diphenylmethanethiol acetate serves as a valuable building block in organic synthesis. Its reactive acetate group allows for various chemical transformations, making it useful in the preparation of more complex molecules.

- Reagent in Reactions : The compound can act as a reagent in nucleophilic substitution reactions due to the presence of the thiol group.

Biology

- Biological Activity : Research indicates that compounds similar to this compound exhibit antimicrobial and anticancer properties. Investigations into its biological activity are ongoing to determine its efficacy against various pathogens and cancer cell lines.

- Mechanism of Action : The compound may interact with specific molecular targets within biological systems, potentially modulating enzyme activities or receptor functions.

Medicine

- Drug Development : As a precursor for drug synthesis, this compound is being explored for its therapeutic properties. Its structural features may allow it to be modified into more potent drug candidates.

- Therapeutic Applications : Preliminary studies suggest potential applications in treating conditions such as infections or tumors.

Industry

- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, particularly in formulations requiring specific chemical properties.

- Material Science : Its unique properties make it suitable for developing new materials with tailored functionalities.

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for complex molecules |

| Chemistry | Reagent | Used in nucleophilic substitution reactions |

| Biology | Antimicrobial Activity | Potential efficacy against pathogens |

| Biology | Anticancer Activity | Investigated for effects on cancer cell lines |

| Medicine | Drug Development | Precursor for potential therapeutic agents |

| Industry | Specialty Chemicals | Used in formulations requiring specific properties |

Case Studies

- Anticancer Research : A study investigated derivatives of this compound for their cytotoxic effects on breast cancer cells. Results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents.

- Antimicrobial Studies : Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed promising activity against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

- Material Development : In material science applications, this compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability, demonstrating its versatility in industrial applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Diphenylmethanethiol acetate undergoes substitution reactions with alkyl halides or activated esters. For example, its reaction with 2-chloroacetamide under basic conditions yields 2-(benzhydrylthio)acetamide :

Reaction Conditions

-

Reactants : Diphenylmethanethiol (0.05 mol), 2-chloroacetamide (0.075 mol)

-

Base : NaOH (0.05 mol)

-

Solvent : Water

-

Temperature : 50°C, 15 minutes

-

Workup : Acidification with HCl, ether wash

| Product | Yield | Melting Point |

|---|---|---|

| 2-(Benzhydrylthio)acetamide | 79% | 129–130°C |

This reaction proceeds via deprotonation of the thiol group by NaOH, forming a thiolate ion that attacks the electrophilic carbon of 2-chloroacetamide .

Oxidative Transformations

This compound participates in oxidative cleavage reactions. Under aerobic conditions with ammonia and a cobalt-based catalyst (Co-NC-900), it undergoes C–S bond cleavage to form benzonitrile derivatives :

Optimized Conditions

-

Catalyst : Co-NC-900 (5.5 mol%)

-

Oxidant : O

(1.0 MPa) -

Solvent : t-Amyl alcohol

-

Temperature : 150°C, 6 hours

| Entry | Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 1 | Co-NC-900 | >99 | 87 |

This reaction highlights the compound’s susceptibility to oxidative desulfurization, a pathway leveraged in catalytic ammoxidation .

Purification and Stability

Reaction products derived from this compound are often purified via flash chromatography using hexane/ethyl acetate (2:1) gradients . The compound itself is stable under inert atmospheres but degrades upon prolonged exposure to light or strong oxidizers .

Propiedades

IUPAC Name |

acetic acid;diphenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S.C2H4O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2(3)4/h1-10,13-14H;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVBXJQNEUMMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703314 | |

| Record name | Acetic acid--diphenylmethanethiol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53392-47-5 | |

| Record name | Acetic acid--diphenylmethanethiol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.